7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 3-methoxyphenyl group at position 7, a methyl group at position 5, a methylthio group at position 2, and an unsubstituted carboxamide (-CONH₂) at position 6. This compound’s structural features align with derivatives synthesized via multicomponent reactions (MCRs), which enable rapid diversification of substituents .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-8-11(13(16)21)12(9-5-4-6-10(7-9)22-2)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJYBRVWSDRTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
- Structure : The compound features a triazolo-pyrimidine core with methoxy and methylthio substituents that contribute to its biological profile.
Anticancer Activity
Research has demonstrated that derivatives of the triazolo[1,5-a]pyrimidine structure exhibit potent anticancer properties. For instance, a study evaluated various triazolo[1,5-a]pyrimidine compounds against human cancer cell lines, revealing significant antiproliferative effects. Notably:
- Compound H12 , a related derivative, showed IC50 values of 9.47 μM against MGC-803 cells and 13.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- The mechanism involved the inhibition of the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell proliferation and survival .
Anticonvulsant Activity
Another aspect of interest is the anticonvulsant potential of triazolo-pyrimidine derivatives. A study focused on various substituted derivatives found that certain compounds exhibited significant anticonvulsant activity in animal models. Although specific data for the compound is limited, the structural similarities suggest potential efficacy .
Antimicrobial Activity
Triazolo-pyrimidines have also been studied for their antimicrobial properties. Compounds similar to this compound have shown promising antibacterial activity against various pathogens . The presence of the methylthio group may enhance membrane permeability and contribute to increased antimicrobial efficacy.
Synthesis
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors such as hydrazones or amino acids. The specific synthetic route for this compound has not been detailed in the literature but likely follows established methodologies for similar compounds.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : As noted in anticancer studies, interference with pathways such as ERK can lead to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that triazolo-pyrimidines may promote apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase activation .
Case Studies
Several studies have highlighted the biological activities associated with triazolo-pyrimidines:
- Anticancer Study : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics.
- Antimicrobial Evaluation : Compounds were tested against bacterial strains with results indicating that modifications in substituents could enhance antibacterial potency.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Research indicates that derivatives of triazolopyrimidines exhibit antiviral properties. Specifically, compounds similar to 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown efficacy against influenza viruses by disrupting viral polymerase interactions .
-
Anticancer Potential
- The triazolopyrimidine scaffold has been investigated for its anticancer properties. Studies have reported that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific compound's ability to modulate cellular pathways could make it a candidate for further anticancer drug development.
- Antimicrobial Activity
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a related triazolopyrimidine derivative effectively inhibited influenza virus replication in vitro. The mechanism involved interference with viral polymerase activity, suggesting that modifications to the triazolopyrimidine structure could enhance antiviral potency .
Case Study 2: Anticancer Activity
In vitro studies have shown that triazolopyrimidine derivatives induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This suggests that further exploration of structural modifications could lead to more effective anticancer agents .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural variations among triazolopyrimidine derivatives occur at positions 2 (thioether substituent), 5 (alkyl group), 7 (aryl group), and the carboxamide’s N-substituent. Below is a comparative analysis:
Key Observations :
- Position 7 : Electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) are associated with increased bioactivity, likely due to enhanced π-π stacking with target proteins .
- Carboxamide Substitution : N-Aryl groups (e.g., p-tolyl) improve metabolic stability compared to unsubstituted -CONH₂ .
Physicochemical Properties
Q & A
What synthetic methodologies are recommended for preparing 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via cyclocondensation reactions using heterocyclic precursors. A two-step approach is typical: (1) formation of the triazole ring via condensation of thiosemicarbazides with β-ketoesters, followed by (2) cyclization with appropriate electrophiles. Optimize solvent systems (e.g., ethanol/water mixtures) and catalysts like tetramethylenediamine piperidine (TMDP), which enhances reaction rates and yields under mild conditions . Adjust stoichiometry of the 3-methoxyphenyl substituent precursor to avoid side reactions. Monitor progress via TLC and purify intermediates via column chromatography.
Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Basic Research Question
Use and NMR to confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), methylthio (δ ~2.5 ppm for SCH), and carboxamide (δ ~6.5–7.5 ppm for NH) groups. IR spectroscopy can validate carbonyl stretches (~1680 cm) and NH vibrations (~3300 cm). For crystallographic confirmation, single-crystal X-ray diffraction (as in related triazolo-pyrimidines) resolves the 4,7-dihydro ring conformation and substituent orientation .
How can researchers address low yields during the cyclization step?
Advanced Research Question
Low yields often arise from incomplete cyclization or competing side reactions. Solutions include:
- Catalyst Screening : Replace traditional bases with TMDP, which improves cyclization efficiency in ethanol/water systems .
- Temperature Control : Perform reactions under reflux (70–80°C) to enhance kinetics while avoiding decomposition.
- Microwave Assistance : For accelerated cyclization, use microwave irradiation (e.g., 100°C, 30 min) to reduce side-product formation .
Validate purity at each step via HPLC or GC-MS to identify bottlenecks.
How should unexpected NMR peaks be interpreted, and what steps ensure structural integrity?
Advanced Research Question
Unexpected peaks may indicate impurities, tautomerism, or stereochemical anomalies. For example, the 4,7-dihydro system can exhibit dynamic NMR behavior due to ring puckering. To resolve:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to detect signal splitting from conformational changes.
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity .
- Comparative Analysis : Cross-reference with published spectra of analogous triazolo-pyrimidines .
What computational strategies predict biological activity and binding modes of this compound?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like kinases or enzymes. Steps include:
Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
Target Selection : Use crystal structures from the PDB (e.g., COX-2 or EGFR kinases).
Binding Affinity Analysis : Calculate docking scores and validate with MD simulations (NAMD/GROMACS) to assess stability .
Correlate results with in vitro assays (e.g., enzyme inhibition) for validation.
How is the stereochemistry of the 4,7-dihydro ring system determined experimentally?
Advanced Research Question
The ring’s puckering and substituent orientation are resolved via:
- X-ray Crystallography : As demonstrated for 5-(3-methoxyphenyl) analogs, this method definitively assigns chair or boat conformations and axial/equatorial substituents .
- NOESY NMR : Detect through-space correlations between hydrogens on C4/C7 and aromatic protons to infer spatial arrangement .
What strategies mitigate toxicity risks associated with synthetic intermediates?
Advanced Research Question
TMDP and piperidine derivatives, while effective catalysts, pose toxicity concerns. Mitigation strategies include:
- Alternative Catalysts : Use immobilized catalysts (e.g., silica-supported amines) for safer handling .
- Green Solvents : Replace ethanol/water with ionic liquids or supercritical CO to reduce waste .
- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETLab assess intermediate toxicity early in synthesis planning .
How do electronic effects of the 3-methoxyphenyl group influence reactivity?
Advanced Research Question
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, directing reactions to the meta position. This impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
